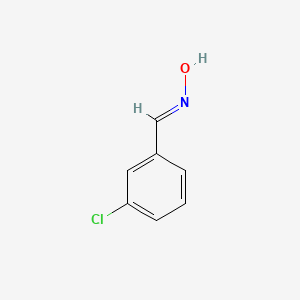

3-chlorobenzaldéhyde oxime

Vue d'ensemble

Description

3-Chlorobenzaldehyde oxime is a chemical compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 3-Chlorobenzaldehyde oxime involves a suspension of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol, containing sodium acetate. This mixture is heated under reflux for 3 hours . Another method involves the use of Bi2O3 in oxime synthesis under grinding condition .Molecular Structure Analysis

The molecular structure of 3-Chlorobenzaldehyde oxime is represented by the linear formula C7H6ClNO . It has a molecular weight of 155.585 .Chemical Reactions Analysis

Oximes, such as 3-Chlorobenzaldehyde oxime, are known to undergo various chemical reactions. For instance, a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes are also known to undergo bioorthogonal reactions with electrophilic carbonyl groups .Applications De Recherche Scientifique

Chimie médicinale

Les oximes, dont la 3-chlorobenzaldéhyde oxime, sont réputées pour leurs nombreuses applications en chimie médicinale . Elles sont utilisées comme antidotes contre l'empoisonnement par les organophosphorés (OP), qui représente près d'un million de cas d'empoisonnement chaque année, entraînant au moins 20 000 décès dans le monde . Les oximes sont également utilisées comme médicaments et intermédiaires pour la synthèse de plusieurs dérivés pharmacologiques .

Produits pharmaceutiques

Les oximes constituent la classe la plus importante en chimie médicinale, réputées pour leurs nombreuses applications comme antidotes aux OP, médicaments et intermédiaires pour la synthèse de plusieurs dérivés pharmacologiques . Les réactivateurs ou antidotes nerveux courants à base d'oxime comprennent la pralidoxime, l'obidoxime, le HI-6, la trimédoxime et la méthoxime .

Antibiotiques

Les céphalosporines à base d'oxime sont devenues une classe importante de médicaments dotés d'une efficacité accrue et d'un large spectre d'activité antimicrobienne contre les agents pathogènes Gram-positifs et Gram-négatifs . Parmi les nombreux dérivés à base d'oxime, la céfuroxime, la céftizoxime, la céfpodoxime et la céfmenoxime sont les antibiotiques à base d'oxime approuvés par la FDA .

Synthèse des O-acylhydroxmates

Une méthode simple et efficace de synthèse de dérivés d'O-acylhydroxmate à partir de chlorures d'oxime et d'acides carboxyliques a été développée . La réaction permet un accès facile et propre à divers O-acylhydroxmates avec des rendements élevés (jusqu'à 85 %) .

Réactions d'activation C–H

Les O-acylhydroxmates, qui peuvent être synthétisés à partir de chlorures d'oxime, sont très efficaces et jouent un rôle important dans les réactions d'activation C–H, permettant la production de produits hautement régiosélectifs .

Activité anti-inflammatoire

Il a été démontré que les dérivés oxime de la β-acétoxy-17β-hydroxy-androst-5-ène, tels que la 3β-acétoxy-androst-5-ène-17 oxime, possèdent une activité anti-inflammatoire dans un modèle murin d'inflammation de l'oreille .

Mécanisme D'action

Target of Action

The primary target of oxime compounds, including 3-chlorobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Mode of Action

Oxime compounds interact with their targets by reactivating AChE that has been inhibited by organophosphates . They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function.

Biochemical Pathways

The primary biochemical pathway affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . By reactivating AChE, oxime compounds restore the normal function of this pathway, which is critical for muscle function and various glandular secretions. The downstream effects include the normalization of muscle contractions and glandular activities.

Result of Action

The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of excess acetylcholine in the synaptic cleft, thereby alleviating the symptoms of organophosphate poisoning, such as muscle weakness, excessive salivation, and convulsions.

Action Environment

The action of 3-chlorobenzenecarbaldehyde oxime, like other oxime compounds, can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier is a critical factor in its efficacy against organophosphate poisoning in the central nervous system . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Orientations Futures

Oximes, including 3-Chlorobenzaldehyde oxime, have significant potential in various fields. For instance, they are being studied for their ability to cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, they are being explored for their potential in the synthesis of antimicrobial hydroxamates and other pharmacological derivatives .

Propriétés

IUPAC Name |

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGODJOFVRYPMO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34158-71-9 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

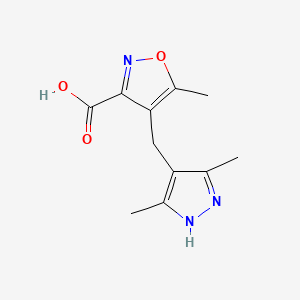

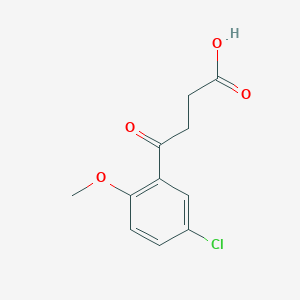

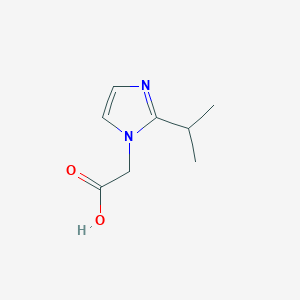

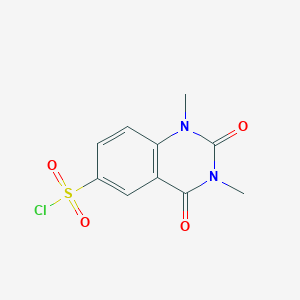

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)